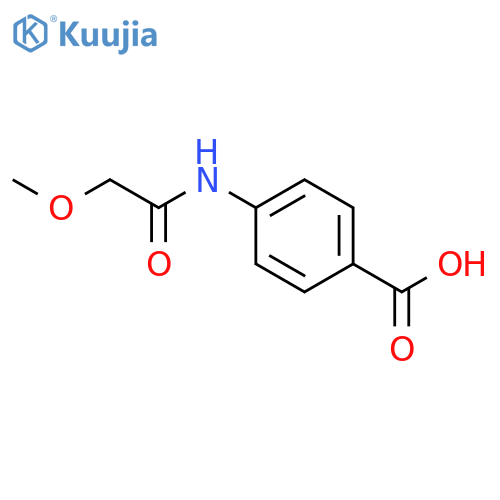Cas no 54057-65-7 (4-(methoxyacetyl)aminobenzoic Acid)

54057-65-7 structure
商品名:4-(methoxyacetyl)aminobenzoic Acid
CAS番号:54057-65-7
MF:C10H11NO4
メガワット:209.198642969131
MDL:MFCD08443615
CID:1086589
PubChem ID:9078965
4-(methoxyacetyl)aminobenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-Methoxyacetamido)benzoic acid
- 4-[(2-methoxyacetyl)amino]benzoic acid
- 4-[(methoxyacetyl)amino]benzoic acid
- 4-[(methoxyacetyl)amino]benzoic acid(SALTDATA: FREE)
- 4-(2-methoxyacetylamino)benzoic acid
- AC1PJSLW
- AG-F-86663
- CTK4J9420
- MolPort-000-670-325
- SureCN5009752
- DB-294990
- DTXSID40429296
- BS-38123
- 54057-65-7
- SCHEMBL5009752
- CS-0360044
- 4-(2-Methoxyacetamido)benzoicacid
- Z85880435
- MFCD08443615
- AKOS000128318
- 4-(methoxyacetyl)aminobenzoic Acid
-
- MDL: MFCD08443615
- インチ: InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
- InChIKey: QKEARDCGZKOBMV-UHFFFAOYSA-N
- ほほえんだ: COCC(=O)NC1=CC=C(C=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 209.06900
- どういたいしつりょう: 209.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 75.63000
- LogP: 1.04270
4-(methoxyacetyl)aminobenzoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M269900-100mg |
4-[(methoxyacetyl)amino]benzoic Acid |
54057-65-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M269900-50mg |
4-[(methoxyacetyl)amino]benzoic Acid |
54057-65-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1256011-5g |
4-[(methoxyacetyl)amino]benzoic acid |
54057-65-7 | 95% | 5g |
$315 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256011-5g |
4-[(methoxyacetyl)amino]benzoic acid |
54057-65-7 | 95% | 5g |
$315 | 2025-02-20 | |
| A2B Chem LLC | AG23195-1g |
4-(2-Methoxyacetamido)benzoic acid |
54057-65-7 | 95% | 1g |
$61.00 | 2024-04-19 | |
| A2B Chem LLC | AG23195-5g |
4-(2-Methoxyacetamido)benzoic acid |
54057-65-7 | 95% | 5g |
$212.00 | 2024-04-19 | |
| TRC | M269900-500mg |
4-[(methoxyacetyl)amino]benzoic Acid |
54057-65-7 | 500mg |
$ 80.00 | 2022-06-04 | ||
| 1PlusChem | 1P00DDH7-5g |
4-[(methoxyacetyl)amino]benzoic acid |
54057-65-7 | 95% | 5g |
$240.00 | 2025-02-26 | |
| 1PlusChem | 1P00DDH7-1g |
4-[(methoxyacetyl)amino]benzoic acid |
54057-65-7 | 95% | 1g |
$72.00 | 2025-02-26 | |
| OTAVAchemicals | 7014400393-250MG |
4-(2-methoxyacetamido)benzoic acid |
54057-65-7 | 95% | 250MG |
$173 | 2023-07-06 |
4-(methoxyacetyl)aminobenzoic Acid 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
54057-65-7 (4-(methoxyacetyl)aminobenzoic Acid) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:54057-65-7)4-(methoxyacetyl)aminobenzoic Acid

清らかである:99%
はかる:5g
価格 ($):169